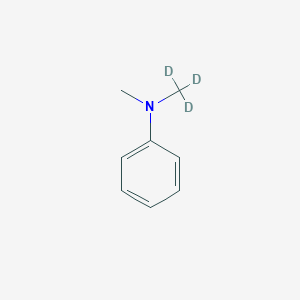

N,N-Dimethylaniline-D3 (N-methyl-D3)

Description

BenchChem offers high-quality N,N-Dimethylaniline-D3 (N-methyl-D3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethylaniline-D3 (N-methyl-D3) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H11N |

|---|---|

Molecular Weight |

124.2 g/mol |

IUPAC Name |

N-methyl-N-(trideuteriomethyl)aniline |

InChI |

InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3/i1D3 |

InChI Key |

JLTDJTHDQAWBAV-FIBGUPNXSA-N |

SMILES |

CN(C)C1=CC=CC=C1 |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)C1=CC=CC=C1 |

Canonical SMILES |

CN(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Characterization of N-methyl-D3-Dimethylamine: Molecular Weight and Isotopic Purity

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

**Executive Summary

In modern pharmaceutical development and metabolic research, stable isotope-labeled (SIL) compounds are indispensable, particularly as internal standards for mass spectrometry-based quantification.[1] The accuracy of such quantitative bioanalytical methods is fundamentally dependent on the precise characterization of these SIL standards. This guide provides an in-depth technical framework for the definitive characterization of N-methyl-D3 labeled Dimethylamine (N-methyl-D3-DMA), a common building block and internal standard. We will move beyond simple identity confirmation to a rigorous, field-proven methodology for determining its exact molecular weight and, most critically, its isotopic purity. This document outlines the foundational principles, presents detailed, self-validating experimental protocols using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and explains the causality behind key experimental choices to ensure the highest level of scientific integrity and trustworthiness in your results.

Foundational Principles: Beyond the Chemical Formula

The Role of Stable Isotope Labeling

Isotopic labeling is a technique where atoms in a molecule are replaced by their isotopes, which possess the same number of protons but a different number of neutrons.[2] Stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are non-radioactive and can be detected by their mass difference using mass spectrometry or by their unique nuclear properties in NMR spectroscopy.[3][4] In quantitative analysis, a SIL analog of the analyte of interest is used as an internal standard. Because the SIL standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization and matrix effects, allowing for highly accurate and precise quantification by correcting for sample loss during preparation and analysis.[1]

N-methyl-D3-Dimethylamine: A Core Reagent

N-methyl-D3-Dimethylamine, where the three hydrogen atoms of one methyl group are substituted with deuterium, is a crucial reagent. Its unlabeled counterpart, Dimethylamine ((CH₃)₂NH), is a common structural motif in many active pharmaceutical ingredients (APIs). Therefore, N-methyl-D3-DMA serves as a vital internal standard for pharmacokinetic and metabolism studies of these drugs.

The Duality of Purity: Chemical vs. Isotopic

For any analytical standard, chemical purity—the absence of other chemical compounds—is a baseline requirement. However, for a deuterated standard, this definition expands to include isotopic purity . It is practically impossible to synthesize a compound with 100% isotopic incorporation.[5] The final product will always be a mixture of molecules with varying numbers of deuterium atoms, known as isotopologues. A batch of N-methyl-D3-DMA will inevitably contain trace amounts of d0 (unlabeled), d1, and d2 species. Rigorous quantification of these isotopologues is a regulatory expectation and a scientific necessity.[5]

Molecular Weight Determination: A Game of Neutrons

The first step in characterization is calculating the precise theoretical molecular weight (monoisotopic mass) of the target compound. This relies on using the mass of the most abundant or specific isotope of each element (e.g., ¹H, ¹²C, ¹⁴N, and ²H/D).

-

Unlabeled Dimethylamine (DMA): C₂H₇N

-

N-methyl-D3 Labeled Dimethylamine (N-methyl-D3-DMA): C₂H₄D₃N

The mass difference is derived from replacing three protium (¹H) atoms with three deuterium (²H) atoms.

| Property | Unlabeled DMA (C₂H₇N) | N-methyl-D3-DMA (C₂H₄D₃N) |

| Elemental Composition | (2 x 12.000000) + (7 x 1.007825) + (1 x 14.003074) | (2 x 12.000000) + (4 x 1.007825) + (3 x 2.014102) + (1 x 14.003074) |

| Monoisotopic Mass (Da) | 45.057849 | 48.076620 |

| Nominal Mass (Da) | 45 | 48 |

| Table 1: Theoretical Monoisotopic Mass Comparison. |

Deconstructing Isotopic Purity

Understanding the terminology is crucial for accurate data interpretation. These terms are often confused but are not interchangeable.

-

Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position. A starting material with "99.5% D enrichment" means that for any given labeled position, there is a 99.5% chance of finding a deuterium atom and a 0.5% chance of finding a hydrogen atom.[5]

-

Species Abundance (Isotopic Purity): Refers to the percentage of the entire population of molecules that has the desired, fully deuterated composition (e.g., the d3 species).[5]

A high isotopic enrichment in the starting reagents does not guarantee an equally high isotopic purity in the final product. The statistical distribution of the remaining protium atoms across the labeled sites will always result in a population of different isotopologues.

Sources

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 4. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 5. isotope.com [isotope.com]

Stability of N-Methyl-D3 Isotopes: A Technical Guide for Organic Synthesis and Medicinal Chemistry

Topic: Stability of N-methyl-D3 Isotopes in Organic Synthesis Research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium into N-methyl groups (N-methyl-d3) has evolved from a niche mechanistic probe to a cornerstone of modern drug design (the "Deuterium Switch"). This guide addresses the critical stability parameters of N-methyl-d3 moieties. It covers their thermodynamic resilience during organic synthesis, their kinetic resistance to metabolic degradation (Kinetic Isotope Effect), and the specific protocols required to maintain isotopic integrity. For the medicinal chemist, understanding these stability profiles is essential for designing deuterated drugs with improved pharmacokinetic (PK) profiles and for developing robust internal standards for LC-MS bioanalysis.

Mechanistic Foundations of Isotopic Stability

The Thermodynamic Anchor: C-D vs. C-H

The utility of N-methyl-d3 relies on the fundamental difference in bond dissociation energy (BDE) between carbon-protium (C-H) and carbon-deuterium (C-D) bonds.

-

Zero-Point Energy (ZPE): Deuterium has a lower ZPE than protium due to its doubled mass.

-

Bond Strength: The C-D bond is approximately 1.2–1.5 kcal/mol (5–6 kJ/mol) stronger than the C-H bond.

-

Implication: This increased stability makes the C-D bond harder to break in rate-determining steps involving hydrogen atom transfer (HAT) or proton abstraction, forming the basis of the Kinetic Isotope Effect (KIE).[1]

The Kinetic Isotope Effect (KIE)

In the context of N-methyl groups, the primary metabolic clearance pathway is often N-demethylation catalyzed by Cytochrome P450 (CYP450) enzymes.

-

Mechanism: CYP450 initiates oxidation via hydrogen abstraction from the methyl group.

-

Primary KIE: Because C-D cleavage is the rate-determining step, substituting H with D can reduce the reaction rate significantly (

). -

Metabolic Shunting: Stabilizing the N-methyl group can force metabolism to alternative, slower pathways, extending the drug's half-life (

).

Synthetic Stability: Maintaining the Label

While N-methyl-d3 groups are generally robust, specific synthetic conditions can induce isotopic scrambling (H/D exchange).

Chemical Stability Profile

| Condition | Stability Risk | Mechanism/Notes |

| Acidic Workup (HCl/TFA) | High Stability | Methyl C-H/D bonds on amines are not acidic ( |

| Basic Workup (NaOH/TEA) | High Stability | Deprotonation of the methyl group is kinetically difficult without strong electron-withdrawing activation. |

| Catalytic Hydrogenation (Pd/C, | Moderate Risk | Critical: Transition metals (Pt, Pd, Rh) can catalyze C-H/D activation/exchange at positions |

| Radical Conditions | Low Stability | Free radical halogenation can abstract D, leading to label loss. |

Synthesis Pathways and Isotopic Integrity

To ensure maximum isotopic incorporation (>99% D), two primary pathways are employed. The choice depends on the substrate's sensitivity to alkylating agents vs. reducing conditions.

Method A: Direct Nucleophilic Substitution

-

Reagent: Iodomethane-d3 (

) or Methyl-d3 tosylate. -

Risk: Over-alkylation (quaternization).

-

Control: Use of hindering bases (e.g., DIPEA) or specific temperature control.

Method B: Reductive Amination (Preferred for Secondary Amines)

-

Reagents: Formaldehyde-d2 (

) + Sodium Cyanoborodeuteride ( -

Advantage: Avoids quaternization; high isotopic purity.

-

Protocol Note: Using

ensures the hydride source is also deuterated, preventing dilution of the label at the methine position of the intermediate iminium species.

Figure 1: Comparison of synthetic routes for N-methyl-d3 incorporation. Method B (Reductive Amination) is often preferred to avoid quaternary ammonium salt formation.

Metabolic Stability: The Biological Payoff

The primary application of N-methyl-d3 stability is in vivo. The diagram below illustrates the mechanistic divergence caused by the deuterium isotope effect during CYP450-mediated metabolism.

CYP450 N-Demethylation Mechanism

-

Single Electron Transfer (SET): Formation of a radical cation on nitrogen.

-

H/D Abstraction: The rate-limiting step.[1][2][3] The enzyme abstracts a hydrogen (or deuterium) atom from the

-carbon. -

Rebound: Hydroxylation to form a carbinolamine.

-

Collapse: The carbinolamine decomposes to the nor-metabolite and formaldehyde.

Stability Impact: The C-D bond retards Step 2.[4] If

Figure 2: The CYP450 N-demethylation pathway. The red arrow indicates the step inhibited by the C-D bond strength (KIE).

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-d3-amine via Reductive Amination

Objective: To synthesize a deuterated tertiary amine from a secondary amine precursor with >99% isotopic incorporation.

Reagents:

-

Secondary Amine substrate (1.0 equiv)[5]

-

Formaldehyde-d2 (

), 20% wt in -

Sodium Cyanoborodeuteride (

) (1.5 equiv) -

Acetic Acid-d4 (

) (Catalytic, to adjust pH ~5) -

Solvent: Methanol-d4 (

) or anhydrous Methanol

Procedure:

-

Dissolution: Dissolve the secondary amine in Methanol-d4 under nitrogen atmosphere.

-

Imine Formation: Add Formaldehyde-d2 solution dropwise. Stir for 30 minutes at room temperature. Note: Ensure pH is slightly acidic (pH 5–6) using Acetic Acid-d4 to facilitate iminium ion formation.

-

Reduction: Cool the mixture to 0°C. Add

in portions. -

Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (look for M+3 mass shift).

-

Workup: Quench with

NaOH (aq) to pH > 10. Extract with Ethyl Acetate ( -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel chromatography.

Stability Check: Avoid prolonged exposure of the intermediate iminium ion to protic solvents without the reducing agent present to prevent potential H/D exchange at the

Protocol 2: Microsomal Stability Assay (H vs. D)

Objective: To quantify the Kinetic Isotope Effect (KIE) by comparing intrinsic clearance (

Materials:

-

Liver Microsomes (Rat/Human), NADPH regenerating system, Phosphate buffer (pH 7.4).

-

Test Compounds: N-Methyl-H (Control) and N-Methyl-d3 (Test).

Procedure:

-

Pre-incubation: Mix microsomes (0.5 mg/mL) with test compound (1

) in buffer at 37°C for 5 min. -

Initiation: Add NADPH to start the reaction.

-

Sampling: Aliquot samples at

min. -

Quenching: Immediately mix aliquots with ice-cold Acetonitrile containing Internal Standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope is- .

-

KIE Calculation:

.

References

-

Fisher, M. B., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy. Link

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. Link

-

Guengerich, F. P. (2017). Kinetic deuterium isotope effects in cytochrome P450 reactions. Journal of Labelled Compounds and Radiopharmaceuticals. Link

-

Wade, D. (1999). Deuterium isotope effects on noncovalent interactions between molecules. Chemico-Biological Interactions. Link

-

Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]

Literature Review of N,N-Dimethylaniline-D3 in Toxicology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylaniline (DMA), a tertiary amine widely utilized in industrial synthesis, presents a complex toxicological profile characterized by hematotoxicity, neurotoxicity, and potential carcinogenicity. Understanding its metabolic fate and mechanisms of toxicity is paramount for risk assessment and the development of safer alternatives. The deuterated isotopologue, N,N-Dimethylaniline-D3 (DMA-D3), serves as an indispensable tool in this endeavor. This technical guide provides a comprehensive literature review of the toxicology of DMA, critically analyzing its metabolic pathways, mechanisms of toxicity, and genotoxic potential. Crucially, it elucidates the strategic application of DMA-D3 in modern toxicological research, particularly in elucidating metabolic pathways through the kinetic isotope effect and serving as a robust internal standard for bioanalytical quantification. This document synthesizes data from authoritative sources, details field-proven experimental protocols, and offers expert insights into the causal relationships behind experimental design, aiming to equip researchers with the knowledge to conduct rigorous and self-validating toxicological studies.

Introduction: The Toxicological Significance of N,N-Dimethylaniline and the Role of its Deuterated Analog

N,N-Dimethylaniline (DMA) is a high-production-volume chemical intermediate essential for manufacturing dyes, such as methyl violet and Michler's ketone, and serves as a polymerization promoter for polyester and vinyl ester resins[1][2][3]. Its widespread industrial use necessitates a thorough understanding of its potential human health risks, as occupational exposure is a primary concern[1][4]. Acute exposure to DMA can induce central nervous system (CNS) depression, with symptoms including headache, dizziness, and cyanosis, while chronic exposure in animal models has been linked to adverse effects on the blood, liver, and spleen[1][4].

The toxicological properties of DMA are intrinsically linked to its metabolism. Therefore, precise characterization of its metabolic pathways is a cornerstone of its risk assessment. This is where stable isotope-labeled compounds, such as N,N-Dimethylaniline-D3 (DMA-D3), become critical research tools. The substitution of three hydrogen atoms with deuterium on one of the methyl groups does not significantly alter the compound's chemical properties but provides a unique mass signature. This allows DMA-D3 to be used for several key applications in toxicology:

-

Metabolic Pathway Elucidation: By administering DMA and analyzing the metabolic products of DMA-D3, researchers can definitively trace the fate of the molecule in vivo, identifying and quantifying metabolites with high confidence[5].

-

Investigating the Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect[6][7]. Studying the KIE can reveal rate-limiting steps in metabolism and help assess whether slowing metabolism alters the toxicity profile, for instance, by reducing the formation of a toxic metabolite[6][8].

-

Quantitative Bioanalysis: DMA-D3 is an ideal internal standard for mass spectrometry-based quantification of DMA in complex biological matrices like blood, urine, and tissue. Its near-identical chemical behavior to DMA ensures that it accounts for variations in sample preparation and instrument response, leading to highly accurate and precise measurements[7].

This guide will first detail the known toxicological profile of the parent compound, N,N-Dimethylaniline, and then explore the specific, high-impact applications of DMA-D3 in advancing this toxicological understanding.

Toxicological Profile of N,N-Dimethylaniline

Toxicokinetics and Metabolism

The toxicity of DMA is largely driven by its biotransformation. The primary metabolic pathways, studied across various species and in human tissues, involve N-demethylation, N-oxidation, and aromatic ring hydroxylation[2][9].

-

N-Oxidation: This pathway leads to the formation of N,N-dimethylaniline-N-oxide.

-

N-Demethylation: Sequential removal of the methyl groups produces N-methylaniline and subsequently aniline, a major metabolite known for its hematotoxicity[9].

-

Ring Hydroxylation: Hydroxyl groups are added to the aromatic ring, primarily at the para- and ortho-positions, forming aminophenols.

These metabolic transformations are primarily mediated by cytochrome P450 (CYP450) enzymes in the liver[10]. The production of aniline is a critical toxicological event, as many of the downstream effects of DMA, particularly hematotoxicity, are characteristic of aniline exposure[9].

Caption: Metabolic pathways of N,N-Dimethylaniline (DMA).

Primary Mechanisms of Toxicity

Hematotoxicity (Methemoglobinemia): The most prominent acute toxic effect of DMA is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen[11][12]. This leads to functional anemia and cyanosis (a bluish discoloration of the skin)[4][12]. While DMA itself is less potent than its metabolite, aniline, the biotransformation to aniline and its hydroxylated metabolites is believed to be the primary driver of this effect[9][13].

Splenic and Hepatic Effects: Chronic exposure to DMA in rodent studies has consistently shown effects on the spleen and liver. Splenomegaly (enlargement of the spleen) is a common finding, often associated with increased hematopoiesis and hemosiderosis (iron deposition) as the organ works to clear damaged red blood cells from circulation[4][14]. Liver effects have also been observed in animals following chronic inhalation exposure[1][4].

Neurotoxicity: Acute exposure to high concentrations of DMA can cause CNS depression, with reported symptoms in humans including headache, dizziness, and in severe cases, convulsions and paralysis[1][4][12].

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of DMA is complex and not fully resolved.

-

Genotoxicity: DMA has shown mixed results in genotoxicity assays. It did not induce gene mutations in bacterial tests (Ames test)[9][15]. However, it has been shown to be a chromosome-damaging agent, inducing chromosomal aberrations, sister chromatid exchange, and an increase in micronuclei in cultured mammalian cells[9][15][16]. This suggests a clastogenic or aneugenic mechanism of action rather than direct DNA mutation.

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified N,N-Dimethylaniline in Group 3: Not classifiable as to its carcinogenicity to humans , due to inadequate evidence in humans[9][12]. However, animal studies conducted by the U.S. National Toxicology Program (NTP) found some evidence of carcinogenic activity. In these studies, administration of DMA by gavage resulted in increased incidences of spleen tumors in male rats and forestomach papillomas in female mice[1][4][14]. The U.S. EPA has not classified N,N-dimethylaniline for potential carcinogenicity[1][4].

Quantitative Toxicological Data

For risk assessment and the establishment of safe handling procedures, quantitative toxicity data and occupational exposure limits are essential.

Table 1: Acute Toxicity Values for N,N-Dimethylaniline

| Species | Route | Value Type | Value | Reference |

| Human | Oral | LDLo (Lethal Dose Low) | 50 mg/kg | [13] |

| Rat | Oral | LD50 (Median Lethal Dose) | 951 - 1410 mg/kg | [13][17] |

| Rat | Inhalation | LCLo (Lethal Conc. Low) | 50 ppm (4 hr) | [13] |

| Rabbit | Dermal | LD50 | High Acute Toxicity | [4][11] |

Table 2: Occupational Exposure Limits for N,N-Dimethylaniline

| Organization | Limit Type | Value | Notes | Reference |

| OSHA | PEL (TWA) | 5 ppm (25 mg/m³) | Skin | [13] |

| NIOSH | REL (TWA) | 5 ppm (25 mg/m³) | Skin | [13] |

| NIOSH | STEL | 10 ppm (50 mg/m³) | Skin | [13] |

| NIOSH | IDLH | 100 ppm | - | [13] |

| ACGIH | TLV (TWA) | 5 ppm (25 mg/m³) | Skin | [13] |

Abbreviations: PEL (Permissible Exposure Limit), REL (Recommended Exposure Limit), TWA (Time-Weighted Average), STEL (Short-Term Exposure Limit), IDLH (Immediately Dangerous to Life or Health), TLV (Threshold Limit Value), Skin (Potential for significant contribution to the overall exposure by the cutaneous route).

Experimental Protocols for Toxicological Assessment

The use of DMA-D3 is integral to modern, high-precision toxicological and pharmacokinetic studies. Below are exemplar protocols that highlight its application.

Protocol: Bioanalytical Quantification of N,N-Dimethylaniline in Rat Plasma using LC-MS/MS

Causality: This method uses DMA-D3 as an internal standard to achieve high accuracy and precision. Because DMA-D3 co-elutes with DMA and has nearly identical ionization efficiency and extraction recovery, it perfectly compensates for any sample loss during preparation or fluctuations in mass spectrometer performance, ensuring the final calculated concentration is highly reliable.

Methodology:

-

Sample Collection: Collect whole blood from rats into tubes containing K2-EDTA anticoagulant. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Preparation of Standards: Prepare a stock solution of DMA and DMA-D3 in methanol. Create a series of calibration standards (e.g., 1-1000 ng/mL) by spiking blank rat plasma with DMA. Prepare a working internal standard (IS) solution of DMA-D3 (e.g., 100 ng/mL) in methanol.

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

To 50 µL of each sample in a microcentrifuge tube, add 10 µL of the DMA-D3 IS working solution.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

HPLC System: A standard UHPLC system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[18].

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor specific parent → daughter ion transitions for DMA (e.g., m/z 122 → 106) and DMA-D3 (e.g., m/z 125 → 109).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (DMA/DMA-D3) against the nominal concentration of the calibration standards.

-

Use a weighted (1/x²) linear regression to fit the curve.

-

Quantify the concentration of DMA in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Bioanalytical workflow using DMA-D3 as an internal standard.

Protocol: In Vitro Mammalian Cell Micronucleus Test

Causality: Based on literature indicating DMA is a chromosome-damaging agent, the micronucleus test is a scientifically sound choice to evaluate this endpoint[15][16]. This assay is a self-validating system as it includes both negative (vehicle) and positive controls to ensure the cell system is behaving as expected and can detect a genotoxic effect.

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes). Culture cells to approximately 50% confluency in appropriate media.

-

Treatment:

-

Prepare a range of DMA concentrations in the culture medium. A preliminary cytotoxicity assay (e.g., MTT or relative population doubling) is required to determine the appropriate concentration range, typically up to a concentration that produces ~50% cytotoxicity.

-

Include a vehicle control (e.g., culture medium or DMSO) and a known clastogen as a positive control (e.g., Mitomycin C).

-

Treat cells with DMA, vehicle, or positive control for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (e.g., rat liver S9 fraction), followed by a recovery period, or for a longer continuous duration (e.g., 24 hours) without S9.

-

-

Cytokinesis Block: After the initial treatment period, add Cytochalasin B to the culture medium. This inhibits cytokinesis (the final step of cell division), resulting in the accumulation of binucleated cells that have completed mitosis but not cell division.

-

Harvesting and Staining:

-

Harvest cells by trypsinization.

-

Subject cells to a mild hypotonic treatment.

-

Fix the cells using a methanol/acetic acid fixative.

-

Drop the cell suspension onto clean microscope slides and allow to air dry.

-

Stain slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

-

Scoring:

-

Using a light or fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Micronuclei are small, membrane-bound DNA fragments in the cytoplasm, representing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

-

A statistically significant, dose-dependent increase in the frequency of micronucleated cells relative to the vehicle control indicates a positive result.

-

Conclusion and Future Directions

The toxicological profile of N,N-Dimethylaniline is defined by its metabolic activation, leading to hematotoxicity, potential carcinogenicity in rodents, and demonstrable genotoxicity at the chromosomal level. While significant data exists for the parent compound, the role of its deuterated analog, N,N-Dimethylaniline-D3, is crucial for refining our understanding and improving risk assessment methodologies.

The application of DMA-D3 as an internal standard in bioanalytical methods is the current gold standard for pharmacokinetic and toxicokinetic studies, providing unparalleled accuracy. Future research should more deeply investigate the kinetic isotope effect of DMA-D3 on its metabolic profile. Such studies could reveal whether deuteration at the methyl position significantly slows demethylation, thereby potentially shunting metabolism towards other pathways like ring hydroxylation or N-oxidation. This could, in theory, alter the toxicological outcome by reducing the formation of the highly toxic metabolite, aniline. For drug development professionals, this principle is of high interest, as selective deuteration is an emerging strategy to optimize drug metabolism and reduce toxicity[6][8].

Ultimately, N,N-Dimethylaniline-D3 is not just a labeled version of a toxicant; it is a precision tool that enables more rigorous, reliable, and mechanistically insightful toxicological research.

References

-

N,N-Dimethylaniline | EPA. (URL: [Link])

-

N,N-Dimethylaniline - IDLH | NIOSH - CDC. (URL: [Link])

-

N,N-Dimethylaniline | C8H11N | CID 949 - PubChem. (URL: [Link])

-

N,N-Dimethylaniline (IARC Summary & Evaluation, Volume 57, 1993) - Inchem.org. (URL: [Link])

-

N,n-dimethylaniline: Carcinogenic Potency Database. (URL: [Link])

-

TR-360: N,N-Dimethylaniline (CASRN 121-69-7) in F344/N Rats and B6C3F1Mice (Gavage Studies) - National Toxicology Program - NIH. (URL: [Link])

-

Safety Data Sheet: N,N-dimethylaniline - Carl ROTH. (URL: [Link])

-

Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine - PubMed. (URL: [Link])

-

Deuterium Oxide and Deuteration Effects on Pharmacology - ResearchGate. (URL: [Link])

-

Deuterated drugs; where are we now? - PMC. (URL: [Link])

-

The deuteration of organic compounds as a tool to teach chemistry - SciELO México. (URL: [Link])

-

Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (URL: [Link])

-

Genotoxicity of aniline derivatives in various short-term tests. (URL: [Link])

-

Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS - PMC. (URL: [Link])

-

Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline - MDPI. (URL: [Link])

-

2010 - Analytical Method. (URL: [Link])

-

Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])

-

N,N-Dimethylaniline Method no.: PV2064 Matrix: Air Target concentration: 5 ppm ( 25 mg/m³) (OSHA PEL) Procedure. (URL: [Link])

-

Dimethylaniline - Wikipedia. (URL: [Link])

-

Background Material:1997-11-13 N,N-Dimethylaniline. (URL: [Link])

-

Determination of dimethylamine in biological samples by high-performance liquid chromatography - PubMed. (URL: [Link])

-

Toxicology and Carcinogenesis Studies of N,N-Dimethylaniline (CAS No. 121-69-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed. (URL: [Link])

Sources

- 1. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 3. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]

- 4. epa.gov [epa.gov]

- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The deuteration of organic compounds as a tool to teach chemistry [scielo.org.mx]

- 8. researchgate.net [researchgate.net]

- 9. N,N-Dimethylaniline (IARC Summary & Evaluation, Volume 57, 1993) [inchem.org]

- 10. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 13. N,N-Dimethylaniline - IDLH | NIOSH | CDC [cdc.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]

- 17. echemi.com [echemi.com]

- 18. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Methodological & Application

LC-MS/MS protocol for quantification using N,N-Dimethylaniline-D3 internal standard

Executive Summary

This protocol details the validated methodology for the quantification of N,N-Dimethylaniline (DMA), a potentially genotoxic process-related impurity, in pharmaceutical drug substances. Using N,N-Dimethylaniline-d3 as a stable isotope-labeled internal standard (SIL-IS), this method achieves sub-ppm sensitivity while correcting for matrix effects and ionization variability.

Key Performance Metrics:

-

Linearity: 1.0 ng/mL – 1000 ng/mL (

) -

LOD: ~0.2 ng/mL (Matrix dependent)

-

Throughput: 6.5 minute runtime

Regulatory & Scientific Context

DMA is frequently used as an acid scavenger or solvent in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly in the production of macrolide antibiotics and cephalosporins.

Under ICH M7 guidelines , DMA is classified as a structure with potential mutagenic risk. While it is a Class 2 solvent (ICH Q3C) with a limit of 1180 ppm, its potential to undergo metabolic activation to DNA-reactive species often necessitates stricter control limits (low ppm/ppb) depending on the daily dose of the drug product.

Why DMA-d3?

The use of a deuterated internal standard is non-negotiable for trace impurity analysis in complex API matrices.

-

Co-elution: DMA-d3 co-elutes with DMA, experiencing the exact same matrix suppression or enhancement at the ESI source.

-

Carrier Effect: In ultra-trace analysis, the IS acts as a "carrier" to prevent adsorption of the analyte to glass vials or instrument flow paths.

Chemical Basis & Method Logic

Analyte Properties

| Property | N,N-Dimethylaniline (DMA) | N,N-Dimethylaniline-d3 (IS) |

| CAS | 121-69-7 | Var. (e.g., 112735-42-5) |

| MW | 121.18 g/mol | 124.20 g/mol |

| LogP | 2.31 (Moderately Lipophilic) | ~2.31 |

| pKa | 5.15 (Basic) | 5.15 |

| Precursor Ion |

Critical Method Parameters

-

Mobile Phase pH: While DMA is basic (pKa 5.15), we utilize an acidic mobile phase (0.1% Formic Acid) . This ensures the nitrogen is fully protonated (

) for maximum sensitivity in Positive ESI mode, even though it reduces retention on C18 columns. -

Column Selection: A Phenyl-Hexyl or C18 column is recommended. The Phenyl-Hexyl phase offers unique

interactions with the aromatic ring of DMA, often providing better separation from aliphatic API backbones than standard C18.

Experimental Protocol

Materials & Reagents

-

Standards: N,N-Dimethylaniline (>99%), DMA-d3 (>98% isotopic purity).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.

-

Sample Diluent: 50:50 ACN:Water (v/v).

Instrumentation Setup

-

LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

-

Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis, Waters Xevo TQ-XS).

-

Column: Waters XSelect CSH Phenyl-Hexyl (100 x 2.1 mm, 2.5 µm) or equivalent.

Mass Spectrometry Parameters (MRM)

-

Ionization: Electrospray Ionization (ESI) Positive.

-

Source Temp: 450°C (High temp required to desolvate amines).

MRM Transitions Table:

| Compound | Precursor (m/z) | Product (m/z) | Role | CE (eV) | Logic |

| DMA | 122.1 | 77.1 | Quantifier | 25 | Loss of dimethylamine group ( |

| DMA | 122.1 | 106.1 | Qualifier | 18 | Loss of methane ( |

| DMA-d3 | 125.1 | 80.1 * | Quantifier | 25 | Ring-d3 analog yielding |

| DMA-d3 | 125.1 | 77.1** | Quantifier | 25 | Methyl-d3 analog yielding |

*> CRITICAL TECH NOTE: The transitions for DMA-d3 depend entirely on the position of the deuterium label.

-

If Ring-Deuterated: Use 125.1

80.1. -

If Methyl-Deuterated: Use 125.1

77.1 (The phenyl ring is unchanged).* Verify your CoA before programming the MS.

LC Gradient Conditions

Flow Rate: 0.4 mL/min Injection Vol: 5 µL Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile

| Time (min) | %B | Event |

| 0.00 | 5 | Initial Hold |

| 1.00 | 5 | Load on column |

| 3.50 | 95 | Elute Analyte |

| 4.50 | 95 | Wash Column |

| 4.60 | 5 | Re-equilibrate |

| 6.50 | 5 | End Run |

Sample Preparation Workflow

The "Dilute-and-Shoot" method is often insufficient for trace impurities due to API suppression. A Liquid-Liquid Extraction (LLE) is recommended to remove the bulk API (assuming API is polar/salt).

Figure 1: Liquid-Liquid Extraction workflow designed to isolate non-polar basic impurities (DMA) from polar API salts.

Method Validation Criteria (Self-Validating System)

To ensure the method is trustworthy, every run must pass the following system suitability criteria:

-

IS Response Consistency: The peak area of DMA-d3 in all samples must be within ±20% of the mean IS area in the calibration standards. A deviation >20% indicates significant matrix suppression or injection failure.

-

Retention Time Match: The Relative Retention Time (RRT) of DMA to DMA-d3 must be

. -

Signal-to-Noise (S/N): The LOQ standard must exhibit S/N > 10.

Calculation (Internal Standard Method)

Troubleshooting & Optimization

Divert Valve Strategy

High concentrations of API entering the MS source will cause contamination.

-

Action: Determine the elution time of your API using a UV detector first.

-

Protocol: Program the MS Divert Valve to send flow to Waste during the API elution window, switching to Source only for the DMA elution window (typically 2.5 – 4.0 min).

Deuterium Isotope Effect

While rare in HPLC, UPLC systems with high plate counts may partially resolve DMA and DMA-d3.

-

Observation: DMA-d3 elutes slightly earlier than DMA.

-

Solution: This is acceptable provided the resolution is not complete. Ensure the integration window covers both, or integrate them individually. The MS selectivity handles the overlap.

Figure 2: Decision tree for optimizing sensitivity when LOQ requirements are not met.

References

-

ICH M7(R1). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017. Link

-

European Medicines Agency. "Guideline on the Limits of Genotoxic Impurities."[1] EMA/CHMP/QWP/251344/2006. Link

- Vogeser, M., & Seger, C. "A decade of LC-MS/MS in the clinical laboratory – goals for validation." Clinical Biochemistry, 2008.

-

Sielc Technologies. "Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column." (Reference for chromatographic behavior of DMA). Link

Sources

Application Note: Preparation of N,N-Dimethylaniline-D3 Stock Solutions for Mass Spectrometry

Abstract

This application note provides a comprehensive, field-proven guide for the preparation, handling, and storage of N,N-Dimethylaniline-D3 stock solutions intended for use as an internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS) analyses. The use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and precise quantification by correcting for variability during sample preparation and analysis.[1][2] This document outlines detailed protocols, safety precautions, and best practices tailored for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their bioanalytical data.

The Foundational Role of a Stable Isotope-Labeled Internal Standard (SIL-IS)

In quantitative LC-MS, the fundamental assumption is that the instrument response is directly proportional to the analyte concentration. However, this relationship is susceptible to numerous sources of variation, including sample extraction losses, injection volume inconsistencies, and matrix-induced ion suppression or enhancement.[2] An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to normalize the analyte's response and correct for these variables.[2][3]

N,N-Dimethylaniline-D3 is the ideal SIL-IS for the quantification of N,N-Dimethylaniline. As a deuterated analog, its chemical and physical properties are nearly identical to the unlabeled analyte.[2] This ensures it co-elutes chromatographically and experiences the same ionization efficiencies and matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, variations are effectively canceled out, leading to highly accurate, precise, and robust quantitative results.[2] The slight mass difference imparted by the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the IS.[4]

Critical Health and Safety Precautions

N,N-Dimethylaniline is classified as toxic if swallowed, inhaled, or in contact with skin, and is suspected of causing cancer.[5][6][7] It can be readily absorbed through the skin.[8][9] Therefore, stringent safety measures are mandatory.

-

Engineering Controls : All handling of N,N-Dimethylaniline-D3, both in neat form and in solution, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE) : At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[5][7]

-

Spill & Waste : Have a spill kit readily available. Dispose of all contaminated materials and solutions in appropriately labeled hazardous waste containers according to institutional and local regulations.

-

First Aid : In case of skin contact, wash immediately and thoroughly with soap and water.[8] For eye contact, flush with copious amounts of water for at least 15 minutes.[8] If inhaled, move to fresh air. In all cases of exposure, seek immediate medical attention.[7][8]

Materials and Equipment

-

Chemicals :

-

N,N-Dimethylaniline-D3 (Certified reference material, purity ≥98%)

-

Methanol (LC-MS grade) or Acetonitrile (LC-MS grade)

-

Deionized water (Type I, 18.2 MΩ·cm)

-

-

Equipment :

-

Calibrated 4- or 5-place analytical balance

-

Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

-

Calibrated precision pipettes (P20, P200, P1000) and sterile tips

-

Amber glass vials with PTFE-lined caps

-

Vortex mixer

-

Ultrasonic bath (sonicator)

-

Protocol 1: Preparation of a 1.0 mg/mL Primary Stock Solution

This protocol details the preparation of a concentrated primary stock solution, which serves as the foundation for all subsequent working standards. Accuracy at this stage is critical.

Causality Behind Key Steps:

-

Solvent Choice : N,N-Dimethylaniline is a non-polar, oily liquid soluble in most organic solvents.[10][11] Methanol and acetonitrile are excellent choices as they are fully miscible with water, compatible with reversed-phase LC-MS, and sufficiently volatile for atmospheric pressure ionization (API) sources.[12]

-

Weighing : Using an analytical balance and weighing a sufficient mass (e.g., >10 mg) minimizes the impact of weighing uncertainty on the final concentration.[13]

-

Sonication : This step ensures the complete and rapid dissolution of the oily N,N-Dimethylaniline-D3, preventing the formation of micro-droplets and ensuring a homogenous solution.

Step-by-Step Methodology:

-

Equilibration : Allow the sealed container of N,N-Dimethylaniline-D3 to equilibrate to ambient laboratory temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

-

Weighing : Accurately weigh approximately 10 mg of neat N,N-Dimethylaniline-D3 directly into a 10 mL Class A volumetric flask. Record the exact weight to four decimal places (e.g., 0.0100 g).

-

Initial Dissolution : Add approximately 5-7 mL of LC-MS grade methanol (or acetonitrile) to the flask. Cap the flask securely.

-

Homogenization : Gently swirl the flask to dissolve the compound. Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. The resulting solution should be clear and colorless to pale yellow.[11]

-

Final Volume Adjustment : Once the solution has returned to ambient temperature, carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

-

Final Mixing : Cap the flask and invert it slowly 15-20 times to ensure the solution is completely homogenous.

-

Labeling and Storage : Transfer the stock solution to a clearly labeled amber glass vial. The label must include the compound name (N,N-Dimethylaniline-D3), exact concentration (e.g., 1.00 mg/mL), solvent, preparation date, and analyst's initials. Store the primary stock solution tightly sealed at 2-8°C, protected from light.[5]

Data Presentation: Primary Stock Solution Parameters

| Parameter | Specification | Rationale |

| Compound | N,N-Dimethylaniline-D3 | Stable isotope-labeled internal standard. |

| CAS Number | Varies by deuteration pattern | Unique identifier for the specific isotopologue. |

| Solvent | Methanol or Acetonitrile (LC-MS Grade) | Ensures solubility and compatibility with LC-MS systems. |

| Concentration | 1.0 mg/mL | A standard, convenient concentration for subsequent dilutions.[3] |

| Storage | 2-8°C, Protected from Light | Minimizes solvent evaporation and potential photodegradation.[5] |

| Vessel | Class A Volumetric Flask / Amber Glass Vial | Ensures volumetric accuracy and protects from light. |

Diagram: Workflow for Primary Stock Solution Preparation

Caption: Workflow for preparing a 1.0 mg/mL primary stock solution.

Protocol 2: Preparation of Intermediate and Working Solutions

Serial dilutions are performed to achieve the final concentration required for spiking into analytical samples. It is best practice to prepare fresh working solutions from the primary or intermediate stock for each analytical batch to ensure accuracy.

Step-by-Step Methodology:

-

Intermediate Stock (e.g., 100 µg/mL) :

-

Allow the primary stock solution to warm to room temperature.

-

Pipette 1.0 mL of the 1.0 mg/mL primary stock into a 10 mL volumetric flask.

-

Dilute to the mark with the same solvent used for the primary stock.

-

Cap and invert 15-20 times to mix thoroughly. This is your 100 µg/mL intermediate stock.

-

-

Working Stock (e.g., 10 µg/mL) :

-

Pipette 1.0 mL of the 100 µg/mL intermediate stock into a 10 mL volumetric flask.

-

Dilute to the mark with the appropriate solvent (this might be the same solvent or the initial mobile phase composition of your LC method).

-

Cap and invert 15-20 times to mix. This is your 10 µg/mL working stock.

-

-

Final Spiking Solution : Prepare the final concentration needed for your assay (e.g., 100 ng/mL) by performing further dilutions of the working stock. The final concentration should be chosen to provide a robust signal in the mass spectrometer without saturating the detector.

Diagram: Serial Dilution Scheme

Caption: Example serial dilution from primary to final spiking solution.

Best Practices for Storage, Stability, and Quality Control

-

Stability : N,N-Dimethylaniline is known to slowly oxidize and darken upon exposure to air.[10] While deuteration can slightly alter stability, it is prudent to assume the D3 analog has similar properties. Stock solutions should be stored in tightly sealed containers at refrigerated or frozen temperatures to minimize degradation and solvent evaporation. The stability of stock solutions under storage conditions should be periodically evaluated.

-

Deuterium Exchange : The deuterium labels on N,N-Dimethylaniline-D3 are typically on the aromatic ring or methyl groups, which are not readily exchangeable under normal pH and storage conditions.[14] Avoid storing solutions in strongly acidic or basic conditions to prevent any potential for back-exchange.[15]

-

Quality Control : The accuracy of a new primary stock solution should be verified. This can be done by comparing its response in the mass spectrometer against the previous, validated stock solution. The response should be within an acceptable tolerance (e.g., ±15%) before the new stock is used for sample analysis. For regulated bioanalysis, it is often required to prepare two separate stock solutions from different weighings to cross-validate.[13]

Conclusion

The reliability of quantitative mass spectrometry data is fundamentally dependent on the quality of the reference standards used. The meticulous preparation, handling, and storage of N,N-Dimethylaniline-D3 stock solutions are non-negotiable steps for ensuring assay accuracy, precision, and robustness. By adhering to the detailed protocols and scientific principles outlined in this guide, researchers can build a solid foundation for high-quality bioanalytical results.

References

-

Hilaris Publisher. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Retrieved from [Link]

-

Reddit. (2023, October 2). How to make a Internal Standard mix.... r/massspectrometry. Retrieved from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

-

Chromatography and Mass Spectrometry. (n.d.). Solvents in Sample Preparation for Chromatography and Mass Spectrometry. Retrieved from [Link]

-

Jemal, M. (2006). LC-MS Development strategies for quantitative bioanalysis. Current Pharmaceutical Analysis, 2(2), 101-115. Retrieved from [Link]

-

ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

ScienceLab.com. (2005, October 9). Material Safety Data Sheet - N,N-Dimethylaniline MSDS. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

-

Waters Corporation. (n.d.). Solvents and Caveats for LC/MS. Retrieved from [Link]

-

PubChem. (n.d.). N,3-Dimethylaniline-d3. Retrieved from [Link]

-

Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]

-

PENTA s.r.o. (2024, November 28). N,N-Dimethylaniline - SAFETY DATA SHEET. Retrieved from [Link]

-

Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved from [Link]

-

IntechOpen. (2012, February 29). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline. Retrieved from [Link]

-

NorthEast BioLab. (n.d.). Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. Retrieved from [Link]

-

ResearchGate. (2017, May 15). I have a non polar compound for LCMS analysis and having trouble getting a good solvent which will not interfere with my spectrum nor affect my column. Retrieved from [Link]

-

ACS Publications. (n.d.). Nonpolar solvents for normal-phase liquid chromatography and postcolumn extraction in thermospray liquid chromatography/mass spectrometry. Analytical Chemistry. Retrieved from [Link]

-

SlideShare. (n.d.). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. Retrieved from [Link]

-

RPubs. (2023, January 24). Use of Internal Standard in LC-MS/MS Method. Retrieved from [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. thermofishersci.in [thermofishersci.in]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. carlroth.com [carlroth.com]

- 8. home.miracosta.edu [home.miracosta.edu]

- 9. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]

- 11. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 12. organomation.com [organomation.com]

- 13. rsc.org [rsc.org]

- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 15. researchgate.net [researchgate.net]

Optimizing GC-MS conditions for N-methyl-D3 detection in biological fluids

Application Note AN-GCMS-021526

Optimizing GC-MS Conditions for the Quantification of N-Methylamine in Biological Fluids Using N-methyl-D3 as an Internal Standard

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) conditions for the sensitive and accurate quantification of N-methylamine in complex biological matrices such as plasma and urine. The protocol leverages N-methyl-D3 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision. Key methodological pillars, including sample preparation via Solid-Phase Extraction (SPE), chemical derivatization to improve analyte volatility and chromatographic performance, and systematic optimization of GC and MS parameters, are discussed in detail. The causality behind each experimental choice is explained to provide a framework for robust, transferable, and scientifically sound bioanalytical method development.

Introduction: The Analytical Imperative

N-methylamine is a simple aliphatic amine that plays a role in various biological processes and is a metabolite of several pharmaceutical compounds. Its accurate quantification in biological fluids is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and metabolomics research. However, the inherent characteristics of small, polar, and volatile amines like N-methylamine present significant analytical challenges for direct GC-MS analysis, including poor peak shape, low retention on common GC columns, and potential for matrix interference.[1][2]

To overcome these challenges, a robust analytical strategy is required. This guide details a workflow centered on three core principles:

-

Effective Sample Cleanup: Isolating the analyte from complex biological matrices to reduce interference and enhance sensitivity.[3]

-

Chemical Derivatization: Modifying the analyte to improve its chromatographic properties and detector response.[4][5][6]

-

Stable Isotope Dilution: Using a deuterated internal standard (N-methyl-D3) that co-elutes with the analyte and behaves identically during sample preparation and injection, thereby correcting for matrix effects and procedural losses with high fidelity.[7][8][9]

This approach, when properly optimized, yields a self-validating system that meets the stringent requirements for bioanalytical method validation outlined by regulatory bodies.[10][11]

The Analytical Workflow: A Strategic Overview

The successful quantification of N-methylamine is not the result of a single step, but a sequence of optimized processes. Each stage is designed to address a specific analytical challenge, culminating in a highly reliable measurement.

Caption: Overall analytical workflow for N-methylamine quantification.

Sample Preparation: The Foundation of Quality Data

The objective of sample preparation is to isolate the analyte and its internal standard from endogenous matrix components (proteins, salts, lipids) that can interfere with the analysis.[12][13] For small amines in biological fluids, Solid-Phase Extraction (SPE) is a highly effective and reproducible technique.[14]

Rationale for SPE Sorbent Selection

A polymeric reversed-phase or weak cation exchange sorbent is recommended.

-

Polymeric Sorbents: These offer excellent pH stability and high binding capacity for a broad range of analytes, making them robust for routine use.[15]

-

Weak Cation Exchange (WCX): At a controlled pH (e.g., pH 6-7), the secondary amine of N-methylamine will be protonated (R-NH2+-R'), allowing it to be retained by the negatively charged WCX sorbent. Neutral and acidic interferences can be washed away, and the analyte is then eluted by changing the pH or increasing the ionic strength.

Protocol: SPE of N-methylamine from Human Plasma

This protocol provides a starting point for method development.

Materials:

-

Human plasma

-

N-methyl-D3 internal standard solution (e.g., 1 µg/mL in methanol)

-

Polymeric WCX SPE cartridges (e.g., 30 mg, 1 mL)

-

Methanol (HPLC grade)

-

Deionized Water

-

5% Ammonium Hydroxide in Water

-

5% Formic Acid in Methanol

-

Centrifuge and collection tubes

Procedure:

-

Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the N-methyl-D3 IS solution. Vortex briefly. Add 600 µL of 4% phosphoric acid in water to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to go dry.

-

Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge sequentially with 1 mL of deionized water, followed by 1 mL of methanol to remove unbound interferences.

-

Elution: Elute the analyte and internal standard by passing 1 mL of 5% formic acid in methanol into a clean collection tube. The acid neutralizes the charge interaction, releasing the analyte.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.

Derivatization: Enhancing Analyte Performance

Direct GC analysis of N-methylamine is problematic. Derivatization is a critical step to convert the polar amine into a less polar, more volatile, and more thermally stable compound, resulting in improved chromatographic peak shape and sensitivity.[1][6] Acylation with a halogenated reagent like pentafluorobenzoyl chloride (PFBCl) is an excellent choice.[4][16][17]

Why PFBCl?

-

Improved Volatility: The resulting pentafluorobenzoyl amide is significantly less polar and more volatile than the parent amine.

-

Enhanced Sensitivity: The polyfluorinated structure has a high affinity for electrons, making it exceptionally sensitive for detection by Electron Capture Negative Ionization (ECNI-MS). However, it also produces characteristic, high mass fragments under standard Electron Ionization (EI), which is advantageous for selectivity.[16][18]

-

Reaction Robustness: The reaction is rapid and relatively stable.[1][2]

Caption: Acylation of N-methylamine with PFBCl derivatizing agent.

Protocol: Derivatization with PFBCl

Materials:

-

Dry residue from SPE step

-

Toluene (anhydrous)

-

Pyridine or other suitable base (to neutralize HCl byproduct)[19]

-

10% (v/v) Pentafluorobenzoyl chloride (PFBCl) in toluene

-

Heating block or water bath

Procedure:

-

Reconstitution: Reconstitute the dried sample extract in 50 µL of toluene containing 5% pyridine.

-

Reagent Addition: Add 25 µL of the 10% PFBCl solution.

-

Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

-

Quenching/Cleanup: After cooling, add 100 µL of hexane and 100 µL of deionized water. Vortex and centrifuge.

-

Transfer: Carefully transfer the upper organic layer (hexane) containing the derivatized analyte to a GC vial with an insert for analysis.

GC-MS Method Optimization

Optimization is a systematic process to achieve the best possible sensitivity, selectivity, and peak shape.

Gas Chromatography (GC) Parameters

The goal is to achieve a sharp, symmetrical peak for the derivatized analyte, well-separated from any matrix or reagent artifacts.

| Parameter | Starting Point / Rationale | Optimization Strategy |

| Injection Mode | Splitless (1 µL) . Maximizes analyte transfer to the column for trace analysis. | If peaks are too broad or overloading, introduce a small split (e.g., 10:1). Optimize splitless hold time (typically 0.75-1.5 min). |

| Injector Temp | 250 °C . Ensures rapid volatilization of the derivatized analyte without thermal degradation. | Lower if degradation is observed (tailing peaks); increase if carryover is an issue. |

| GC Column | 30 m x 0.25 mm, 0.25 µm film thickness; mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane) . A workhorse column providing good resolution for a wide range of compounds. | For complex matrices, consider a slightly more polar column. For faster analysis, a shorter column (e.g., 15 m) may be used if resolution is sufficient. |

| Carrier Gas | Helium, constant flow mode (1.0-1.2 mL/min) . Provides good efficiency and is inert. | Adjust flow rate to optimize the balance between analysis time and chromatographic resolution. |

| Oven Program | Initial: 80°C, hold 1 min. Ramp: 20°C/min to 280°C. Hold: 3 min. | Adjust the initial temperature based on the solvent boiling point. A faster ramp shortens run time but may reduce resolution. A slower ramp improves separation from closely eluting peaks. The final temperature and hold time are crucial for "baking out" the column to prevent carryover. |

Mass Spectrometry (MS) Parameters

For quantitative analysis, Selected Ion Monitoring (SIM) mode is superior to full scan as it maximizes the time spent detecting ions of interest, dramatically increasing sensitivity.[7]

Rationale for Parameter Choices:

-

Ionization Mode: Electron Ionization (EI) is the standard for GC-MS, providing reproducible fragmentation patterns for library matching and structural confirmation.

-

Ion Source Temperature: 230 °C . A standard starting point that balances ionization efficiency with minimizing thermal degradation.

-

Quadrupole Temperature: 150 °C . Ensures ion transmission without contamination.

-

Solvent Delay: Set to be just before the analyte peak elutes to protect the filament from the solvent front.

Selection of SIM Ions: The key to a selective SIM method is choosing unique, high-abundance fragment ions for the analyte and the internal standard.

-

Inject a high-concentration standard in Full Scan mode to obtain the mass spectrum of the derivatized N-methylamine and N-methyl-D3.

-

The PFB-derivative of N-methylamine will have a specific molecular ion and fragmentation pattern. The N-methyl-D3 derivative will have a mass shift of +3 amu for fragments containing the methyl-D3 group.

-

Choose a high m/z fragment for quantification (Quantifier ion) as it is typically more specific. Choose one or two other ions as qualifiers for identity confirmation.

Example SIM Table for PFB-Derivatized Analytes:

| Analyte | Role | Dwell Time (ms) |

| N-methylamine-PFB (e.g., m/z 164) | Qualifier | 50 |

| N-methylamine-PFB (e.g., m/z 195) | Quantifier | 100 |

| N-methyl-D3-PFB (e.g., m/z 167) | Qualifier (IS) | 50 |

| N-methyl-D3-PFB (e.g., m/z 198) | Quantifier (IS) | 100 |

| (Note: Exact m/z values are hypothetical and must be determined experimentally from the mass spectrum of the specific derivative.) |

Method Validation

Once optimized, the method must be validated according to established guidelines (e.g., ICH M10) to ensure it is fit for purpose.[10][11] Key validation parameters include:

-

Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.[11]

-

Linearity and Range: A calibration curve should be prepared in the matrix with a correlation coefficient (r²) > 0.99.[20]

-

Accuracy and Precision: Determined at multiple quality control (QC) levels (low, mid, high), with accuracy (% recovery) typically within 85-115% and precision (%RSD) < 15%.[11][20]

-

Matrix Effect: Assessed to ensure that ionization is not suppressed or enhanced by co-eluting matrix components.

-

Stability: Analyte stability in the biological matrix under various storage conditions (freeze-thaw, long-term).

Conclusion

This application note outlines a robust and reliable strategy for the quantification of N-methylamine in biological fluids using N-methyl-D3 as an internal standard. By combining efficient Solid-Phase Extraction, performance-enhancing chemical derivatization, and systematic GC-MS optimization, this method provides the sensitivity, selectivity, and accuracy required for demanding bioanalytical applications in research and drug development. The principles and protocols described herein serve as a comprehensive foundation for developing fully validated methods for this and other challenging small polar analytes.

References

-

Zeisel, S. H., et al. (1990). The measurement of dimethylamine, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry. Analytical Biochemistry, 187(2), 234-239. [Link]

-

Kataoka, H. (2005). Gas chromatography of amines as various derivatives. Journal of Chromatography Library, 70, 364-404. [Link]

-

De-Alwis, W. S., & Lunte, S. M. (2010). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]

-

Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Phenomenex. [Link]

-

Yeoh, W. Z., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. [Link]

-

European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. [Link]

-

Martin, I. J., et al. (1990). Analysis of biogenic amines and their metabolites in biological tissues and fluids by gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICIMS). Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 899-904. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

-

Schieberle, P., & Grosch, W. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Journal of Agricultural and Food Chemistry, 54(10), 3581-3587. [Link]

-

Johnson, D. W. (2011). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Journal of Chromatography B, 879(15-16), 1241-1247. [Link]

-

Tsikas, D. (2023). New Review Unpacks Dimethylamine's Role in Humans and Marine Life. Chromatography Online. [Link]

-

Avon C. (n.d.). GC MS Bioanalytical Testing. Avon C. [Link]

-

Pocurull, E., & Borrull, F. (2005). Solid phase extraction of amines. Analytica Chimica Acta, 546(2), 206-220. [Link]

-

Johnson, D. W. (2011). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. ResearchGate. [Link]

-

Kamal, A. H., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Separation Science. [Link]

-

Stansel, R. (2023). Conducting GC Method Validation Using High Accuracy Standards. Environics. [Link]

-

Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. [Link]

-

LCGC International. (2001). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC International. [Link]

-

Dunn, S. R., et al. (1976). Gas chromatographic determination of free mono-, di-, and trimethylamines in biological fluids. Analytical Chemistry, 48(1), 41-44. [Link]

-

Chen, H. J., et al. (2007). Quantitative determination of urinary N3-methyladenine by isotope-dilution LC–MS/MS with automated solid-phase extraction. Journal of Chromatography B, 855(2), 265-272. [Link]

-

Bérubé, J., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(17), 2713-2721. [Link]

-

Rasanen, I., et al. (2012). Derivatization and rapid GC–MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 4, 1353-1359. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. testinglab.com [testinglab.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The measurement of dimethylamine, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. environics.com [environics.com]

High-Fidelity Extraction of N,N-Dimethylaniline (DMA) and DMA-D3 from Plasma

Mitigating Volatility and Matrix Effects in Bioanalytical Assays

Abstract

This Application Note outlines a robust, validated framework for the extraction and quantification of N,N-Dimethylaniline (DMA) and its deuterated internal standard (DMA-D3) from human and animal plasma. While DMA is a simple lipophilic amine, its quantification is frequently compromised by two factors: high volatility leading to recovery losses during concentration, and ion suppression from plasma phospholipids. This guide prioritizes a "Volatility-Safe" Liquid-Liquid Extraction (LLE) and a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow, ensuring compliance with FDA Bioanalytical Method Validation guidelines.

Physicochemical Context & Strategy

To design a self-validating extraction protocol, one must first exploit the analyte's chemistry.

| Property | Value | Implication for Extraction |

| Analyte | N,N-Dimethylaniline (DMA) | Target molecule.[1] |

| Internal Standard | N,N-Dimethylaniline-D3 | Compensates for extraction variability and matrix effects. |

| pKa | ~5.1 – 5.2 | Weak Base. It exists as a cation at pH < 3 and a neutral molecule at pH > 7. |

| LogP | ~2.3 | Lipophilic. Amenable to organic solvent extraction (LLE) and Reverse Phase LC. |

| Volatility | High (Vapor Pressure ~1 mmHg @ 20°C) | CRITICAL RISK. Evaporating neutral extracts to dryness will result in >50% analyte loss. |

The Strategic Imperative:

-

Extraction pH: We must adjust plasma pH to > 7.5 to ensure DMA is neutral and partitions into the organic phase.

-

Retention Mechanism: For SPE, we utilize Cation Exchange (MCX) at acidic pH to lock the analyte onto the sorbent while washing away interferences.

-

Volatility Control: We must never evaporate the free base to dryness. All concentration steps require an "Acidified Keeper" (e.g., HCl in methanol) to convert volatile DMA into the non-volatile DMA-Hydrochloride salt.

Sample Preparation Protocols

Method A: "Volatility-Safe" Liquid-Liquid Extraction (LLE)

Best for: High sensitivity, cost-efficiency, and laboratories with limited SPE automation.

Reagents:

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or n-Hexane/Ethyl Acetate (90:10).

-

Buffer: 0.5 M Ammonium Carbonate (pH 9.0).

-

Keeper Solution: 1% Formic Acid or 0.1% HCl in Methanol.

Protocol:

-

Aliquot: Transfer 100 µL of Plasma into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of DMA-D3 Working Solution (e.g., 100 ng/mL). Vortex 10s.

-

pH Adjustment: Add 50 µL of 0.5 M Ammonium Carbonate (pH 9.0). Vortex 5s.

-

Why? This shifts the pH well above the pKa (5.2), ensuring DMA is 100% uncharged and lipophilic.

-

-

Extraction: Add 600 µL of MTBE. Vortex vigorously for 5 minutes (or shaker plate at 1000 rpm).

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 500 µL of the supernatant (organic layer) to a fresh glass vial.

-

The "Keeper" Step (Crucial): Add 20 µL of Keeper Solution (1% Formic Acid in MeOH) to the supernatant before evaporation.

-

Mechanism: The acid protonates the DMA immediately, forming a non-volatile salt.

-

-

Concentration: Evaporate under nitrogen at 35°C until almost dry (leave ~10 µL) or completely dry (only safe if acidified).

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (0.1% Formic Acid in Water/Acetonitrile 80:20).

Method B: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Dirty matrices (lipemic plasma), high-throughput, and removal of phospholipids.

Cartridge: Oasis MCX or Strata-X-C (30 mg / 1 mL).

Protocol:

-

Pre-treatment: Dilute 100 µL Plasma + 10 µL IS with 200 µL of 2% Phosphoric Acid .

-

Why? Acidification (pH < 3) ensures DMA is positively charged (

) to bind to the cation exchange resin.

-

-

Conditioning: 1 mL Methanol followed by 1 mL Water.

-

Loading: Load the pre-treated sample at a slow flow rate (~1 mL/min).

-

Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. (Removes proteins/salts).

-

Wash 2 (Organic): 1 mL 100% Methanol.

-

Why? Since DMA is bound ionically (charge-charge), we can use 100% organic solvent to wash away neutral lipids and hydrophobic interferences without eluting the analyte.

-

-